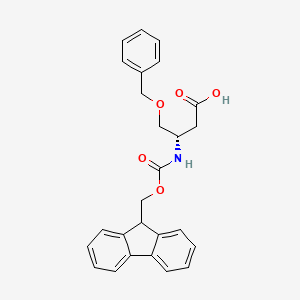

Fmoc-|A-HoSer(Bzl)-OH

Description

Overview of Unnatural Amino Acids in Expanding the Chemical and Biological Space of Peptides

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are not found in the genetic code of organisms. sigmaaldrich.comcpcscientific.com Their incorporation into peptide chains is a powerful tool for modern drug discovery and biological research. sigmaaldrich.com UAAs offer a vast structural diversity and functional versatility, serving as chiral building blocks and molecular scaffolds. sigmaaldrich.com By introducing UAAs, scientists can modulate the physicochemical properties of peptides, such as their stability, potency, oral absorption, and target selectivity. nih.govenamine.net This can lead to the development of peptidomimetics with improved therapeutic potential. sigmaaldrich.comnih.gov

The use of UAAs allows for the creation of peptides with novel secondary structures and functionalities. jpt.com For instance, the introduction of conformational constraints or modifications like fluorination can enhance the biological activity and stability of a peptide. enamine.net This expansion of the chemical and biological space of peptides is crucial for developing new drugs and for better understanding biological systems. sigmaaldrich.comnih.gov

Significance of Homoserine as a Non-Proteinogenic Amino Acid in Scaffold Diversification

Homoserine is an α-amino acid and an isomer of the proteinogenic amino acid threonine, differing by an additional methylene (B1212753) (-CH2-) group in its side chain. wikipedia.orgebi.ac.uk As a non-proteinogenic amino acid, L-homoserine is not encoded by DNA but plays an important role in the biosynthesis of essential amino acids like methionine, threonine, and isoleucine. wikipedia.org

In peptide synthesis, homoserine and its derivatives are valuable for scaffold diversification. iris-biotech.de They can be used to modulate the proteolytic and conformational stability of a peptide, as well as to improve its oral bioavailability and hydrophobicity. iris-biotech.de For example, homoserine derivatives can be used for late-stage functionalization of peptides, allowing for the combinatorial synthesis of various analogs. iris-biotech.de Furthermore, homoserine has been utilized as a precursor for aspartic acid in the synthesis of complex glycopeptides, demonstrating its versatility in overcoming synthetic challenges. nih.gov

Role of Orthogonal Protecting Group Strategies in the Utility of Fmoc-HoSer(Bzl)-OH in Peptide Synthesis

The successful synthesis of complex peptides relies heavily on the use of protecting groups to prevent unwanted side reactions. biosynth.comfiveable.me An orthogonal protection strategy is particularly crucial, as it allows for the selective removal of specific protecting groups without affecting others. fiveable.mewikipedia.org This precise control is essential for the stepwise assembly of amino acids in a defined sequence. fiveable.me

In the case of Fmoc-L-HoSer(Bzl)-OH, we see a classic example of an orthogonal protection scheme. The compound has the following key features:

Fmoc (9-fluorenylmethoxycarbonyl) group: This base-labile group protects the α-amino group of the homoserine. iris-biotech.de It is typically removed using a mild base like piperidine (B6355638), a standard step in Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.depeptide.com

Benzyl (B1604629) (Bzl) group: This acid-labile group protects the hydroxyl group on the side chain of the homoserine. peptide.compeptide.comp3bio.com It remains stable during the base-mediated Fmoc deprotection and can be cleaved at a later stage, typically with a strong acid like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. iris-biotech.de

This orthogonality between the Fmoc and Benzyl groups is fundamental to the utility of Fmoc-L-HoSer(Bzl)-OH. fiveable.mepeptide.com It allows for the sequential addition of this building block into a growing peptide chain without the risk of unintended reactions at the side-chain hydroxyl group. fiveable.me This strategy ensures the integrity of the final peptide product and enables the synthesis of complex and modified peptides. nih.gov

Table 1: Properties of Fmoc-L-HoSer(Bzl)-OH

| Property | Value |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-L-homoserine |

| Synonyms | Fmoc-Hse(Bzl)-OH |

| CAS Number | 1185841-92-2 iris-biotech.de |

| Molecular Formula | C26H25NO5 iris-biotech.de |

| Molecular Weight | 431.48 g/mol iris-biotech.de |

| Storage Temperature | 2-8°C iris-biotech.de |

Table 2: Orthogonal Protecting Groups in Fmoc-L-HoSer(Bzl)-OH

| Protecting Group | Protected Functional Group | Cleavage Condition |

| Fmoc | α-Amino group | Base (e.g., Piperidine) iris-biotech.de |

| Benzyl (Bzl) | Side-chain Hydroxyl group | Acid (e.g., Trifluoroacetic acid) iris-biotech.de |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c28-25(29)14-19(16-31-15-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMNYBSSWUOTET-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Hoser Bzl Oh and Its Integration into Peptide Sequences

Synthesis of Fmoc-Protected O-Benzyl-L-Homoserine

The synthesis of Fmoc-HoSer(Bzl)-OH involves a multi-step process that begins with the generation of the homoserine backbone, followed by the strategic protection of its functional groups to ensure selective reactivity during peptide synthesis.

Asymmetric Synthetic Routes to Homoserine Derivatives

The creation of enantiomerically pure α-amino acids, such as homoserine, from readily available starting materials is a significant focus in synthetic organic chemistry. researchgate.net Asymmetric synthesis is crucial for producing chiral non-proteinogenic amino acids that have broad applications in biochemistry and drug design. researchgate.net

Various methods have been developed for the asymmetric synthesis of homoserine derivatives. One approach involves the photoinduced radical addition of alcohols and ethers to a chiral substrate. researchgate.net Another strategy is the structural modification of an existing enantiomerically pure amino acid derivative. For instance, derivatives of threonine and β-homoserine have been synthesized with high enantioselectivity (ee 99%) through photocatalyzed cross-coupling reactions. ineosopen.org

Other notable asymmetric synthesis strategies include:

Electrophilic Amination: High diastereoselectivity (98% de) has been achieved in the synthesis of homoserine derivatives through the electrophilic amination of specific chiral compounds using reagents like di-t-butyl azodicarboxyl ester (DBAD). canada.ca

From Aspartic Acid: L-homoserine can be synthesized from L-aspartic acid through a reduction process. This often involves protecting the amino and carboxyl groups, reducing one of the carboxyl groups to an alcohol, and then deprotecting the functional groups.

Enzymatic Methods: Biocatalysis using enzymes can offer high enantioselectivity under mild reaction conditions for the synthesis of homoserine and its derivatives.

Strategies for O-Benzylation of the Homoserine Side-Chain Hydroxyl Group

Protecting the side-chain hydroxyl group of homoserine is essential to prevent unwanted side reactions during peptide synthesis. The benzyl (B1604629) (Bzl) ether is a common protecting group for the hydroxyl functionalities of amino acids like serine, threonine, and homoserine. peptide.com

The O-benzylation of the homoserine side-chain can be achieved through several methods:

Williamson Ether Synthesis: This classic method involves deprotonating the hydroxyl group with a base to form an alkoxide, which then reacts with benzyl bromide or benzyl chloride. The choice of base and solvent is critical to optimize the yield and minimize side reactions.

Photoinduced Decarboxylative Radical Reactions: A milder method for O-alkylation involves the use of photoinduced decarboxylative radical reactions. This technique allows for the O-benzylation of serine and threonine derivatives without racemization under mild conditions. acs.org

From N-protected Homoserine: Starting with N-protected homoserine, such as Fmoc-L-homoserine, the side-chain hydroxyl group can be selectively benzylated. This approach ensures that the amino group does not interfere with the benzylation reaction.

Once O-benzylation is complete, the N-terminus is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is typically done by reacting O-benzyl-L-homoserine with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base. wikipedia.org The final product, Fmoc-HoSer(Bzl)-OH, is a crystalline solid that is suitable for use in solid-phase peptide synthesis (SPPS). researchgate.net

Principles and Practices of Fmoc Solid-Phase Peptide Synthesis (SPPS) for Homoserine Incorporation

Fmoc-based SPPS is the predominant method for synthesizing peptides due to its milder reaction conditions compared to the traditional Boc/Benzyl approach. altabioscience.comnih.gov This methodology relies on an orthogonal protection scheme, where the temporary Nα-amino protecting group and the permanent side-chain protecting groups can be removed under different conditions. peptide.com

Selection and Application of Fmoc for Nα-Amino Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for temporary Nα-amino protection in modern SPPS. iris-biotech.de Its key advantages include:

Base Lability: The Fmoc group is readily cleaved by a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgasm.org This deprotection is a fast and efficient β-elimination reaction. chempep.com

Acid Stability: The Fmoc group is stable to the acidic conditions used to cleave most side-chain protecting groups and to release the final peptide from the resin. altabioscience.com This orthogonality is a major advantage over the Boc/Bzl strategy. nih.gov

UV-Monitoring: The dibenzofulvene byproduct released during Fmoc deprotection has a strong UV absorbance, which allows for real-time monitoring of the deprotection step and can be an indicator of synthesis efficiency. nih.gov

The introduction of the Fmoc group onto an amino acid is typically achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu. wikipedia.org It is crucial that the starting Fmoc-amino acid derivatives are of high purity to avoid the incorporation of impurities into the growing peptide chain. nih.gov

Compatibility of O-Benzyl Protecting Group in Fmoc-SPPS Conditions

In Fmoc chemistry, side-chain protecting groups must be stable to the basic conditions used for Fmoc removal but labile under the final acidic cleavage conditions. altabioscience.com The O-benzyl (Bzl) group is compatible with the Fmoc/tBu strategy. biosynth.com

Key characteristics of the O-benzyl protecting group in Fmoc-SPPS include:

Stability to Base: The benzyl ether linkage is stable to the piperidine solutions used to remove the Fmoc group. peptide.com

Acid Lability: The Bzl group is typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). peptide.com However, it is worth noting that the Bzl group can be partially removed by TFA, which makes it particularly suitable for Fmoc chemistry where the final cleavage is performed with a strong acid cocktail. peptide.com

Orthogonality: The combination of the base-labile Fmoc group and the acid-labile Bzl group provides a truly orthogonal protection scheme, allowing for the selective deprotection of the N-terminus without affecting the side-chain protection. peptide.com

The following table summarizes the orthogonality of the Fmoc/Bzl protection scheme:

| Protecting Group | Function Protected | Deprotection Conditions | Stability |

| Fmoc | Nα-amino group | 20% Piperidine in DMF | Stable to acid |

| Benzyl (Bzl) | Side-chain hydroxyl group | Strong acid (e.g., TFA, HF) | Stable to base |

Optimization of Coupling Reactions for Fmoc-HoSer(Bzl)-OH in Peptide Chain Elongation

Efficient coupling of the incoming Fmoc-amino acid to the growing peptide chain is critical for the success of SPPS. The coupling reaction involves the activation of the carboxylic acid of the Fmoc-amino acid to facilitate the formation of an amide bond with the free amino group of the peptide-resin.

Several factors can be optimized to ensure efficient coupling of Fmoc-HoSer(Bzl)-OH:

Coupling Reagents: A variety of coupling reagents are available to activate the carboxylic acid. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) to suppress racemization. ub.edu More potent reagents such as HATU, HBTU, and PyBOP are also widely used, especially for coupling sterically hindered amino acids. chempep.comnih.gov

Solvents: The choice of solvent can significantly impact the swelling of the resin and the solubility of the reagents, thereby affecting coupling efficiency. ub.edu While DMF is a common solvent, others like N-methylpyrrolidone (NMP) or greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also employed. ub.eduunifi.it

Reaction Time and Temperature: Optimizing the coupling time and temperature is crucial. While most couplings are performed at room temperature, increasing the temperature can sometimes improve the efficiency of difficult couplings, though it may also increase the risk of side reactions like racemization. unifi.it

Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or collidine, is often added to the coupling reaction. chempep.comub.edu However, the use of excess base should be avoided as it can promote racemization, particularly for sensitive amino acids. chempep.com

The following table lists common coupling reagents used in Fmoc-SPPS:

| Coupling Reagent | Description |

| DIC/HOBt | A classic and cost-effective combination for activating amino acids. |

| HATU | A highly effective uronium-based coupling reagent, particularly for hindered couplings. |

| HBTU | Another widely used uronium-based reagent, similar in efficacy to HATU. |

| PyBOP | A phosphonium-based reagent known for its high coupling efficiency and low racemization. |

By carefully selecting and optimizing these parameters, the incorporation of Fmoc-HoSer(Bzl)-OH into a peptide sequence can be achieved with high yield and purity.

Role of Coupling Reagents and Additives in Preventing Side Reactions

The activation of the carboxylic acid of Fmoc-HoSer(Bzl)-OH is a prerequisite for its coupling to the N-terminal amine of the growing peptide chain on the solid support. This step is prone to side reactions, including racemization and the formation of undesired by-products. The choice of coupling reagent and the use of additives are paramount in mitigating these issues.

Commonly, activation is achieved using carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), or through the formation of active esters. While effective, carbodiimides alone can lead to significant racemization and dehydration side reactions. peptide.com To suppress these pathways, additives are almost universally employed. 1-Hydroxybenzotriazole (HOBt) has been a cornerstone additive, reacting with the activated amino acid to form an HOBt-ester. chempep.com This intermediate is less reactive than the initial O-acylisourea, leading to a more controlled coupling with reduced risk of epimerization. peptide.com

More recently, acylphosphonium (e.g., PyBOP) and acyluronium/aminium salts (e.g., HBTU, TBTU, HATU) have become the reagents of choice for many applications due to their high efficiency and rapid coupling kinetics. chempep.combachem.com These reagents convert the Fmoc-amino acid into an active ester in the presence of a base. For instance, HBTU and TBTU generate HOBt-esters, while the more potent reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a HOAt-ester. The aza-analogue additive, HOAt, has been shown to accelerate acylation and further reduce racemization compared to HOBt, making it particularly useful for sterically demanding couplings or racemization-prone residues. chempep.com

The base used during coupling, typically N,N-diisopropylethylamine (DIPEA), also plays a critical role. Excess or highly reactive bases can promote epimerization. chempep.com For sensitive couplings, using a weaker base like sym-collidine is often recommended to minimize this side reaction. bachem.com In cases where racemization is a significant concern, such as with cysteine, base-free conditions employing DIC in combination with an additive like HOBt or Oxyma Pure remain a preferred method. bachem.com

Evaluation of Coupling Efficiency and Minimization of Epimerization

The efficiency of coupling Fmoc-HoSer(Bzl)-OH is influenced by the steric hindrance around the reaction center and the reactivity of the chosen coupling agent. While HoSer(Bzl) is not considered exceptionally bulky, challenges can arise in "difficult" sequences characterized by peptide aggregation. In such scenarios, highly efficient uronium/aminium reagents like HATU or HCTU are favored over less reactive options like TBTU. chempep.com

Epimerization, the loss of stereochemical integrity at the α-carbon, is a major concern during the activation and coupling of any Nα-protected amino acid. The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize. This risk is heightened by the use of strong bases and extended activation times.

Studies on analogous residues like Fmoc-Cys(Trt)-OH and Fmoc-Ser(tBu)-OH have demonstrated that the choice of base is critical. DIPEA, while widely used, has been shown to induce racemization. chempep.com The use of more sterically hindered or weaker bases, such as collidine, can significantly suppress this side reaction. bachem.com For particularly sensitive integrations, avoiding pre-activation and utilizing a carbodiimide/additive approach without an external tertiary amine base is a robust strategy to maintain stereochemical purity. nih.gov The addition of copper(II) chloride (CuCl₂) to DIC/HOBt couplings has also been reported as a method to suppress racemization for certain amino acids. peptide.com

Table 1: Comparison of Common Coupling Reagent Systems for Fmoc-Amino Acids

| Coupling System | Reagent Class | Typical Additive | Key Advantages | Potential Drawbacks | Reference |

|---|---|---|---|---|---|

| DIC / HOBt | Carbodiimide | HOBt | Low cost, minimizes racemization when used without external base. | Slower reaction rates, insoluble urea (B33335) byproduct with DCC. peptide.com | peptide.comchempep.com |

| HBTU / DIPEA | Aminium Salt | Forms HOBt in situ | Fast, efficient, soluble byproducts. | Requires base (e.g., DIPEA) which can cause epimerization. bachem.com | peptide.combachem.com |

| HATU / DIPEA | Aminium Salt | Forms HOAt in situ | Very high efficiency, especially for difficult couplings; reduces racemization compared to HOBt-based systems. | Higher cost, requires base. | chempep.com |

| PyBOP / DIPEA | Phosphonium Salt | None required | High efficiency, good for sterically hindered couplings. | Carcinogenic HMPA byproduct, requires base. | chempep.com |

Cleavage and Deprotection of Peptides Containing Fmoc-HoSer(Bzl)-OH from Solid Support

The final stage of SPPS involves the cleavage of the completed peptide from the solid support and the simultaneous removal of the acid-labile side-chain protecting groups. For a peptide containing a HoSer(Bzl) residue synthesized via the Fmoc/tBu strategy, this involves removing the O-benzyl ether from the homoserine side chain and tert-butyl-based groups from other residues.

Acidolytic Cleavage and Scavenging Strategies

The standard method for global deprotection in Fmoc/tBu synthesis is treatment with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.com The cleavage of the O-benzyl ether from HoSer(Bzl) proceeds via an SN1 mechanism, generating a stable benzyl carbocation. This cation, along with others generated from tBu-based protecting groups, is highly electrophilic and can irreversibly modify sensitive amino acid residues within the peptide chain, such as tryptophan and methionine, through alkylation. thermofisher.com

To prevent these deleterious side reactions, "scavengers" are included in the cleavage cocktail. thermofisher.com These are nucleophilic species designed to efficiently trap the reactive carbocations. The composition of the scavenger cocktail must be tailored to the amino acid sequence of the peptide. A common and effective general-purpose cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water. TIS is an excellent scavenger for t-butyl cations, reducing them to isobutane. Water helps to suppress aspartimide formation. For peptides containing tryptophan, a thiol-based scavenger like 1,2-ethanedithiol (B43112) (EDT) is often added to protect the indole (B1671886) side chain. peptide.com More recently, benzylthiols have been explored as effective scavengers that combine high reactivity with UV visibility for easier detection during purification. polypeptide.com

The cleavage reaction is typically performed for 1-3 hours at room temperature. thermofisher.com Following cleavage, the peptide is precipitated from the TFA solution by the addition of cold diethyl ether, washed to remove the scavengers and cleaved protecting groups, and then purified, typically by reverse-phase HPLC.

Table 2: Common Acidolytic Cleavage Cocktails for Fmoc SPPS

| Cocktail Composition (v/v/v) | Scavengers | Primary Application / Purpose | Reference |

|---|---|---|---|

| TFA / TIS / H₂O (95:2.5:2.5) | Triisopropylsilane (TIS), Water | General purpose; effective for peptides without highly sensitive residues like Met or Trp. TIS traps carbocations. | polypeptide.com |

| TFA / Thioanisole (B89551) / H₂O / EDT (90:5:3:2) | Thioanisole, Water, 1,2-Ethanedithiol (EDT) | Protects Trp, Tyr, and Met residues. EDT is a potent scavenger. Avoid thioanisole with Trp(For). sigmaaldrich.com | thermofisher.com |

| TFA / TIS / H₂O / EDT (94:1:2.5:2.5) | TIS, Water, EDT | Protects Trp-containing peptides from t-butylation and other modifications. | peptide.com |

| TFA / DCM / TIS (e.g., Reagent K: 82.5:5:5) with other scavengers | TIS, Phenol, Water, Thioanisole, EDT | A robust cocktail for complex peptides containing multiple sensitive residues like Arg(Pbf), Trp, Met, Cys. | thermofisher.com |

Selective Deprotection of the O-Benzyl Moiety

In some synthetic strategies, it is desirable to remove the O-benzyl group from the HoSer residue while the peptide remains attached to the solid support or while other protecting groups remain intact. This orthogonal deprotection allows for site-specific modification, such as cyclization or labeling. Since the Bzl group is stable to the piperidine used for Fmoc removal and relatively stable to moderate TFA concentrations, alternative methods are required.

The most common method for selective O-benzyl ether cleavage is catalytic hydrogenation. organic-chemistry.org This typically involves treating the protected peptide with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). jk-sci.com However, performing this reaction with a peptide on a solid support can be inefficient due to poor accessibility of the catalytic sites.

A more convenient and often more efficient alternative is catalytic transfer hydrogenation (CTH). rsc.org This method avoids the need for pressurized hydrogen gas and instead uses a hydrogen donor molecule in the presence of the catalyst. Various hydrogen donors have been successfully employed, including formic acid, 1,4-cyclohexadiene, and triethylsilane. organic-chemistry.orgnih.govacs.org The reaction is typically carried out in a suitable solvent like methanol (B129727) or THF and proceeds under mild, neutral conditions, preserving most other protecting groups, although care must be taken as some sulfur-containing residues can poison the catalyst. rsc.orgwiley-vch.de Freshly prepared palladium black catalyst has been reported to be more effective and rapid than 10% Pd/C for removing benzyl ethers via CTH with cyclohexene. rsc.org This approach provides a powerful tool for the selective deprotection of the HoSer(Bzl) side chain, enabling advanced peptide engineering.

Table 3: Methods for Selective O-Benzyl Deprotection

| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 1 atm H₂, MeOH or THF solvent, room temp. | Clean reaction, byproduct is toluene. | Requires H₂ gas handling; can be slow/inefficient on solid phase; catalyst poisoning by sulfur. jk-sci.com | organic-chemistry.orgjk-sci.com |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Formic Acid | MeOH solvent, room temp. | Fast, no H₂ gas required. | May require a large amount of palladium catalyst. organic-chemistry.org | organic-chemistry.org |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C, 1,4-Cyclohexadiene | EtOH or AcOH solvent, reflux. | Rapid deprotection, avoids pressurized gas. | Elevated temperature may not be suitable for all peptides. | acs.org |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Triethylsilane | MeOH/DCM solvent, room temp. | Mild, neutral conditions. | - | nih.gov |

Chemical Transformations and Derivatization Strategies Utilizing Homoserine Residues Within Peptides

Late-Stage Functionalization of Peptides via Homoserine Side-Chain Reactivity

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the diversification of complex molecules like peptides at a late point in their synthesis. digitellinc.com This approach enables the rapid generation of analogs with potentially improved physicochemical properties. digitellinc.com The side-chain hydroxyl group of homoserine serves as a versatile anchor point for various chemical modifications. The development of efficient and versatile strategies for LSF is in high demand to easily access unnatural peptides with enhanced biological activities. rsc.org

One notable approach involves an on-resin iodination-substitution reaction sequence on homoserine, which is suitable for peptide modification in a combinatorial format. nih.gov This method allows for the introduction of a wide range of sulfur and other nucleophiles. nih.gov

The conversion of one amino acid residue into another directly within a peptide sequence is a sophisticated method for generating structural diversity. While direct conversion of homoserine to aspartic acid within a peptide chain is not a commonly cited single-step reaction, multi-step synthetic pathways can achieve this transformation. Homoserine itself is a biosynthetic precursor to other amino acids, such as methionine and threonine. wikipedia.org

In a broader context of amino acid interconversion, methods have been developed for the late-stage modification of serine residues, a close structural relative of homoserine, into various noncanonical residues. acs.org For instance, a deoxygenative functionalization of serine has been developed, which could conceptually be adapted for homoserine. acs.org This involves activating the hydroxyl group and then performing a radical addition to introduce a new functional group, effectively changing the amino acid side chain. acs.org

The following table summarizes potential transformations of homoserine to other residues, drawing parallels from established serine modification chemistries.

| Starting Residue | Target Residue | Reagents/Conditions (Conceptual) |

| Homoserine | Aspartic Acid | 1. Oxidation of the primary alcohol to a carboxylic acid. |

| Homoserine | Methionine-like thioethers | On-resin iodination followed by substitution with sulfur nucleophiles. nih.gov |

| Homoserine | Noncanonical residues | Phosphoramidite activation followed by photoredox Giese addition with various acceptors. acs.org |

This table is interactive. You can sort and filter the data.

The hydroxyl group of the homoserine side chain is amenable to a variety of derivatization reactions, allowing for the introduction of diverse functional groups. nih.govresearchgate.net These modifications can be used to attach reporter molecules, introduce new binding functionalities, or alter the peptide's pharmacokinetic profile.

A powerful technique for derivatization is the on-resin iodination-substitution sequence mentioned previously. nih.gov This method has been successfully used to introduce a variety of functional groups via sulfur nucleophiles, including boronic acids, hydroxy groups, and aromatic amines, leading to the formation of methionine-like thioethers or thioesters. nih.gov The reaction is not limited to sulfur nucleophiles; selenols, pyridines, and carboxylic acids have also been used successfully. nih.gov

The table below details research findings on the introduction of functional groups through O-homoserine derivatization.

| Nucleophile Class | Introduced Functional Group/Linkage | Example Nucleophile | Resulting Structure | Reference |

| Sulfur Nucleophiles | Thioether | 7-mercapto-4-methylcoumarin | Fluorescently labeled peptide | nih.gov |

| Sulfur Nucleophiles | Thioester | Thiol-containing molecule | Thioester-linked conjugate | nih.gov |

| Selenium Nucleophiles | Selenoether | Selenol | Selenoether-containing peptide | nih.gov |

| Nitrogen Nucleophiles | Pyridinium salt | Pyridine | Pyridinium-modified peptide | nih.gov |

| Oxygen Nucleophiles | Ester | Carboxylic acid | Ester-linked side chain | nih.gov |

This table is interactive. You can sort and filter the data.

Applications of Peptides Incorporating Fmoc Hoser Bzl Oh in Advanced Biomedical and Chemical Research

Design and Synthesis of Peptidomimetics and Conformationally Constrained Analogues

The design of peptidomimetics and conformationally constrained analogues is a key strategy to improve the pharmacological profile of bioactive peptides, including their receptor affinity, selectivity, and metabolic stability. The incorporation of Fmoc-HoSer(Bzl)-OH can introduce specific structural constraints that influence the peptide's secondary structure. The extended side chain of homoserine, in comparison to serine, can alter the backbone dihedral angles and favor specific turn or helical conformations.

The bulky O-benzyl group further restricts the conformational freedom of the side chain, which can be crucial for locking the peptide into a bioactive conformation. This is particularly important for peptides that bind to well-defined pockets on their target receptors. By replacing a native amino acid with HoSer(Bzl), researchers can systematically probe the spatial requirements of the receptor binding site. For instance, the additional length of the homoserine side chain can allow the peptide to access deeper regions of a binding pocket that are inaccessible to shorter side chains.

Table 1: Comparison of Side Chain Lengths of Serine and Homoserine

| Amino Acid | Side Chain Structure | Approximate Length (Å) |

| Serine | -CH₂-OH | 2.4 |

| Homoserine | -CH₂-CH₂-OH | 3.8 |

This interactive table allows for a direct comparison of the structural differences that influence peptide conformation.

Modulation of Peptide Biostability, Hydrophobicity, and Bioavailability

A major challenge in the development of peptide-based therapeutics is their poor biostability, primarily due to rapid degradation by proteases. The incorporation of unnatural amino acids like HoSer(Bzl) can significantly enhance resistance to enzymatic cleavage. Proteases often exhibit high specificity for the side chains of natural amino acids, and the altered structure of homoserine can disrupt this recognition, thereby prolonging the peptide's half-life in biological systems.

Table 2: Estimated Hydrophobicity of Relevant Amino Acid Side Chains

| Amino Acid Side Chain | Hydrophobicity Scale (Kyte-Doolittle) |

| Serine | -0.8 |

| Phenylalanine (for Benzyl (B1604629) group comparison) | 2.8 |

| Alanine | 1.8 |

| Glycine | -0.4 |

This interactive data table provides a quantitative measure of the hydrophobicity contributed by different side chains, highlighting the significant impact of the benzyl group.

Development of Bioactive Peptides with Enhanced or Novel Biological Functions

The introduction of Fmoc-HoSer(Bzl)-OH into peptide sequences can lead to the development of analogues with enhanced or entirely new biological functions. This is often achieved through a detailed understanding of the structure-activity relationships (SAR) of the parent peptide.

By systematically replacing native amino acids with HoSer(Bzl), researchers can map the key interactions between a peptide and its receptor. The extended and conformationally restricted side chain can probe the limits of the receptor's binding pocket, providing valuable information for the design of more potent and selective ligands. For example, if the substitution of a serine with HoSer(Bzl) leads to a significant increase in binding affinity, it suggests that the receptor pocket can accommodate the larger, more hydrophobic side chain, and that this interaction is favorable. Conversely, a decrease in affinity would indicate that the bulkiness of the benzyl group creates a steric clash or that the hydrophobicity is unfavorable in that specific region of the binding site.

The insights gained from SAR studies using Fmoc-HoSer(Bzl)-OH are directly applicable to drug discovery and protein engineering. In drug discovery, these modified peptides can serve as lead compounds for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. In protein engineering, the incorporation of HoSer(Bzl) can be used to stabilize specific protein folds, create novel binding sites, or modulate enzyme activity. The ability to introduce a protected hydroxyl group also offers a site for further chemical modification, such as glycosylation or the attachment of other functional moieties.

Utility in Enzyme Structural and Mechanistic Studies

Peptides containing unnatural amino acids are valuable tools for studying the structure and mechanism of enzymes. Homoserine lactones, which can be formed from homoserine, are known to be involved in quorum sensing in bacteria and can act as enzyme inhibitors. Peptides incorporating HoSer(Bzl) can be designed as inhibitors or substrates for specific enzymes, allowing for the detailed investigation of their active sites and catalytic mechanisms.

For instance, a peptide containing HoSer(Bzl) could be used to probe the active site of a protease. The altered side chain might lead to a non-productive binding mode, effectively inhibiting the enzyme. By analyzing the kinetics of this inhibition, researchers can gain insights into the enzyme's substrate specificity and catalytic mechanism.

Table 3: Example of Enzyme Inhibition Data (Hypothetical)

| Inhibitor (Peptide Analogue) | Target Enzyme | Inhibition Constant (Ki) |

| Native Peptide | Protease X | 10 µM |

| Peptide with Ser -> HoSer(Bzl) | Protease X | 0.5 µM |

This interactive table illustrates how the modification of a peptide with HoSer(Bzl) could potentially lead to a more potent enzyme inhibitor.

Application in Fluorescent Labeling and Biosensor Development

The side chain of HoSer(Bzl) provides a versatile handle for the attachment of fluorescent dyes and other reporter molecules. After deprotection of the benzyl group to reveal the hydroxyl moiety, various conjugation chemistries can be employed to attach a fluorescent probe. This allows for the synthesis of fluorescently labeled peptides that can be used to study peptide-protein interactions, cellular uptake, and localization.

Furthermore, peptides incorporating unnatural amino acids are increasingly being used in the development of novel biosensors. A peptide with a specific binding affinity for a target analyte can be immobilized on a sensor surface. The incorporation of HoSer(Bzl) can enhance the stability and orientation of the peptide on the surface. Upon binding of the analyte, a detectable signal is generated. The unique properties of HoSer(Bzl) can be exploited to fine-tune the sensitivity and selectivity of such peptide-based biosensors.

Combinatorial Synthesis and Generation of Peptide Libraries

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis and screening of large numbers of compounds. In the context of peptide science, the use of specialized amino acid derivatives like Fmoc-L-HoSer(Bzl)-OH is instrumental in constructing high-quality peptide libraries. These libraries are systematically assembled collections of peptides with varying sequences, which can be screened for specific biological activities.

The integration of Fmoc-L-HoSer(Bzl)-OH into peptide chains during solid-phase peptide synthesis (SPPS) allows for the introduction of a benzyl-protected homoserine residue. This modification can significantly influence the peptide's conformation and interaction with biological targets. The benzyl protecting group on the side chain of homoserine prevents unwanted side reactions during the synthesis process and can be removed in the final deprotection step.

Key Research Findings:

While direct, extensive research publications focusing solely on the large-scale combinatorial synthesis using Fmoc-L-HoSer(Bzl)-OH are not broadly available in the public domain, the principles of its use can be inferred from standard Fmoc-based solid-phase peptide synthesis protocols. The efficiency of incorporating this amino acid into a peptide library is dependent on several factors, including the coupling reagents used, the reaction conditions, and the nature of the solid support.

The general workflow for generating a peptide library incorporating Fmoc-L-HoSer(Bzl)-OH involves a split-and-pool synthesis strategy. This method allows for the creation of a "one-bead, one-compound" library, where each bead in the reactor carries a unique peptide sequence.

Table 1: Parameters in Combinatorial Synthesis Incorporating Fmoc-L-HoSer(Bzl)-OH

| Parameter | Description | Typical Conditions |

| Solid Support | The resin on which the peptide is synthesized. | Rink Amide resin, Wang resin |

| Coupling Reagent | Activates the carboxylic acid of the incoming Fmoc-amino acid. | HBTU/HOBt, HATU |

| Fmoc Deprotection | Removal of the Fmoc protecting group to allow for the next coupling step. | 20% piperidine (B6355638) in DMF |

| Cleavage and Deprotection | Release of the peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers |

The successful incorporation of Fmoc-L-HoSer(Bzl)-OH at various positions within a peptide sequence allows for the generation of libraries that can be used to probe structure-activity relationships. For instance, a library could be designed where the position of the HoSer(Bzl) residue is systematically varied to determine its impact on binding to a specific receptor.

Table 2: Example of a Small Peptide Library Design Incorporating HoSer(Bzl)

| Position 1 | Position 2 | Position 3 (X) | Position 4 |

| Alanine | Glycine | HoSer(Bzl) | Leucine |

| Alanine | Glycine | Valine | Leucine |

| Alanine | Glycine | Phenylalanine | Leucine |

| Valine | Glycine | HoSer(Bzl) | Leucine |

| Valine | Glycine | Alanine | Leucine |

Advanced Characterization and Structural Analysis of Peptides Modified with Homoserine Derivatives

Spectroscopic and Chromatographic Methods for Product Confirmation and Purity Assessment

The confirmation of the chemical structure and the assessment of purity for the protected amino acid Fmoc-L-HoSer(Bzl)-OH are foundational steps before its use in solid-phase peptide synthesis. A combination of spectroscopic and chromatographic techniques is employed to ensure the material meets stringent quality standards.

Spectroscopic Methods: Mass spectrometry (MS) is a primary tool for verifying the molecular weight of the compound. High-resolution mass spectrometry provides an accurate mass measurement, which can confirm the elemental composition. For Fmoc-L-HoSer(Bzl)-OH, the expected monoisotopic mass is 431.17328 Da. uni.lu Analysis typically involves identifying the protonated molecular ion [M+H]⁺ at m/z 432.18056 or other adducts like the sodium [M+Na]⁺ (m/z 454.16250) or potassium [M+K]⁺ (m/z 470.13644) ions. uni.lu Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS), where fragmentation patterns provide information about the connectivity of the Fmoc protecting group, the benzyl (B1604629) ether side chain, and the amino acid core.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for providing a detailed atomic-level map of the molecule. ¹H NMR spectroscopy confirms the presence and connectivity of all protons, including those on the fluorenyl (Fmoc), benzyl (Bzl), and homoserine moieties. ¹³C NMR provides complementary information on the carbon skeleton.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-protected amino acids. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated on a nonpolar stationary phase with a polar mobile phase, typically a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For peptide synthesis applications, a purity of ≥98% is often required. sigmaaldrich.com

Furthermore, as Fmoc-L-HoSer(Bzl)-OH is a chiral molecule, methods to assess its enantiomeric purity are crucial. Chiral chromatography, using chiral stationary phases (CSPs), can separate the L- and D-enantiomers, ensuring high enantiomeric excess of the desired L-isomer. mdpi.com Studies on similar Nα-Fmoc protected amino acids have shown that both liquid chromatography and subcritical fluid chromatography (SFC) on quinine-based zwitterionic or anion-exchanger CSPs can achieve effective enantioseparation. mdpi.com

The table below summarizes the key analytical parameters for the characterization of Fmoc-L-HoSer(Bzl)-OH.

| Parameter | Technique | Typical Value / Observation |

| Molecular Formula | - | C₂₆H₂₅NO₅ uni.luglpbio.com |

| Molecular Weight | - | 431.48 g/mol glpbio.comiris-biotech.de |

| Monoisotopic Mass | Mass Spectrometry | 431.17328 Da uni.lu |

| [M+H]⁺ Ion | Mass Spectrometry | m/z 432.18056 uni.lu |

| [M+Na]⁺ Ion | Mass Spectrometry | m/z 454.16250 uni.lu |

| Chemical Purity | RP-HPLC | ≥95-98% sigmaaldrich.comcusabio.com |

| Enantiomeric Purity | Chiral HPLC/SFC | High enantiomeric excess of the L-isomer mdpi.com |

| Structural Confirmation | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure |

Elucidation of Conformational Preferences and Dynamics of Homoserine-Modified Peptides

The substitution of a canonical amino acid with a homoserine derivative can induce significant changes in a peptide's three-dimensional structure. The increased length and flexibility of the homoserine side chain compared to serine, along with the steric bulk of the benzyl protecting group, can alter local and global conformational preferences.

The primary structural consequence of homoserine incorporation is the introduction of an additional methylene (B1212753) group into the side chain. This extends the side chain and increases its rotational freedom, which can impact its interaction with the peptide backbone and neighboring side chains. These changes can disrupt or stabilize secondary structures such as α-helices and β-sheets. For instance, the side chain may favor specific rotameric states to minimize steric clashes, thereby influencing the backbone dihedral angles (φ and ψ).

Computational and experimental methods are used to probe these structural effects. Molecular dynamics (MD) simulations and quantum mechanics calculations, such as density functional theory (DFT), can be employed to explore the conformational landscape of homoserine-modified peptides. nih.gov These studies can predict preferred backbone and side-chain conformations, as well as the dynamics of their interconversion.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers higher-resolution insights. By analyzing Nuclear Overhauser Effects (NOEs), scalar couplings (J-couplings), and chemical shift deviations, it is possible to determine inter-proton distances and dihedral angle restraints. This information is then used to calculate a detailed 3D structure of the peptide. For example, studies on peptides with other types of modifications, such as phosphorylation, have successfully used NMR to identify specific hydrogen bonds between the modified side chain and backbone amide protons, which stabilize particular conformations. nih.gov A similar approach can reveal how the HoSer(Bzl) side chain interacts with the rest of the peptide.

The table below outlines the methods and key parameters used to analyze the structure of peptides modified with homoserine derivatives.

| Analytical Technique | Parameter(s) Measured | Structural Information Obtained |

| Circular Dichroism (CD) | Molar ellipticity as a function of wavelength | Estimation of secondary structure content (α-helix, β-sheet, etc.) |

| 2D NMR Spectroscopy | NOEs, J-couplings, Chemical Shifts | Inter-atomic distances, dihedral angle restraints, detailed 3D solution structure |

| Molecular Dynamics (MD) | Trajectories of atomic positions over time | Conformational dynamics, flexibility, potential energy landscapes |

| FT-IR Spectroscopy | Amide I and Amide II band frequencies | Information on hydrogen bonding and secondary structure elements nih.gov |

By employing these advanced analytical methods, researchers can build a comprehensive understanding of how the incorporation of Fmoc-L-HoSer(Bzl)-OH into a peptide sequence modulates its structural and dynamic properties, which is essential for the rational design of novel peptide-based molecules.

Future Directions and Emerging Research Avenues

Advances in Genetic Code Expansion for Site-Specific Homoserine Incorporation

Genetic code expansion (GCE) is a powerful technology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs), like homoserine, into proteins during translation. oregonstate.eduaddgene.org This technique moves beyond the canonical 20 amino acids, opening up possibilities for creating proteins with novel functions. frontiersin.orgresearchgate.net The core of this methodology relies on an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. researchgate.net This pair works independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is incorporated only in response to a specific, unique codon, most commonly the amber stop codon (UAG). frontiersin.orgresearchgate.net

The development of a GCE system for homoserine requires the discovery or evolution of an aaRS that can specifically recognize and "charge" its cognate tRNA with homoserine. Researchers are employing various strategies to engineer new aaRS variants. springernature.comnih.gov These strategies often involve creating large libraries of mutant synthetases and using selection schemes, such as fluorescence-activated cell sorting, to identify variants that can efficiently incorporate the desired ncAA. nih.govresearchgate.net

A key challenge is ensuring the "orthogonality" of the system, meaning the engineered synthetase does not react with any of the cell's natural amino acids or tRNAs, and the engineered tRNA is not recognized by any of the cell's natural synthetases. research.google A successfully engineered system would allow for the production of recombinant proteins containing homoserine at precise locations, enabling detailed studies of protein structure and function or the introduction of unique chemical handles for bioconjugation.

Table 1: Essential Components for Genetic Code Expansion

| Component | Function | Key Engineering Aspect |

| Orthogonal aaRS | Specifically recognizes the non-canonical amino acid (e.g., homoserine) and attaches it to the orthogonal tRNA. | Directed evolution or rational design to alter substrate specificity. nih.gov |

| Orthogonal tRNA | Carries the ncAA to the ribosome; contains an anticodon that recognizes a unique codon (e.g., amber stop codon). | Must not be recognized by any endogenous aaRS in the host organism. |

| Unique Codon | A codon reassigned to encode the ncAA, typically a stop codon like UAG (amber). researchgate.net | Requires a host strain where the codon's native function (e.g., translation termination) is dispensable or suppressed. |

| Non-Canonical Amino Acid | The amino acid to be incorporated (e.g., L-homoserine). | Must be supplied to the cell or biosynthesized in situ. |

Development of Novel Synthetic Methodologies for Homoserine Analogues

While GCE offers a biological route for homoserine incorporation, chemical synthesis remains a cornerstone for producing homoserine analogues, particularly for applications outside of recombinant proteins. Research in this area is focused on creating libraries of homoserine derivatives to probe biological systems. jst.go.jpnih.govnih.gov A significant area of interest is the synthesis of N-acyl homoserine lactone (AHL) analogues to act as modulators of bacterial quorum sensing, a cell-to-cell communication process involved in virulence and biofilm formation. nih.govcam.ac.ukfrontiersin.org

Synthetic strategies for these analogues often involve modifications at three key positions of the AHL scaffold: the acyl group, the length of the acyl side chain, and the lactone ring itself. nih.govfrontiersin.org For instance, the natural acyl group can be substituted with various aromatic or heterocyclic moieties to alter binding affinity and activity at bacterial receptors. nih.govmdpi.com

One common synthetic route involves the coupling of L-homoserine lactone with various carboxylic acids or their activated derivatives. cam.ac.uk Another established method is the "Meldrum's acid approach," which is used to construct the β-ketoamide portion of certain AHLs before coupling with the homoserine lactone core. cam.ac.ukmdpi.com These robust synthetic routes allow for the systematic exploration of structure-activity relationships.

For peptide-based homoserine analogues, Fmoc-L-HoSer(Bzl)-OH is the key reagent for synthesis using Fmoc-based SPPS. The Fmoc group provides temporary protection of the N-terminus, while the benzyl (B1604629) (Bzl) group protects the side-chain hydroxyl, preventing unwanted side reactions during peptide assembly. peptide.com

Table 2: Research Findings on Synthetic Homoserine Analogues

| Analogue Class | Synthetic Modification | Research Finding/Application | Reference(s) |

| N-Acyl Homoserine Lactones | Substitution of the natural acyl group with phenylurea-containing N-dithiocarbamates. | Potent inhibition of quorum sensing and biofilm formation in Pseudomonas aeruginosa. | jst.go.jp |

| N-Acyl Homoserine Lactones | Replacement of the homoserine lactone ring with a homocysteine thiolactone ring. | Can act as either an activator or antagonist of LuxR-type receptors depending on the specific bacterial system. | nih.gov |

| N-Acyl Homoserine Lactones | Introduction of substituents (e.g., bromine) on a phenylacetyl acyl group. | Modifications to the benzene (B151609) ring significantly affect quorum sensing inhibition activity. | nih.gov |

| Biotinylated AHLs | Covalent attachment of a biotin (B1667282) tag to the AHL structure. | Creates a molecular probe to identify and study potential AHL receptors in bacteria and plants. | researchgate.net |

Engineering of Next-Generation Therapeutic Peptides and Biomaterials

The incorporation of homoserine and its analogues into peptides and polymers is a promising strategy for developing next-generation therapeutics and biomaterials. Peptides often suffer from poor pharmacokinetic properties, such as low stability in plasma and short circulation half-lives. tandfonline.comtandfonline.com Introducing non-canonical amino acids like homoserine can address these limitations. The homoserine side chain provides a hydroxyl group, which can be used as a handle for specific chemical modifications or bioconjugation. ub.edumcgill.caspringernature.com For example, this site can be used to attach polymers like polyethylene (B3416737) glycol (PEG) or other moieties to extend the peptide's half-life.

Furthermore, homoserine can be used to create cyclic peptides. The side-chain hydroxyl can be esterified with a C-terminal carboxyl group to form a lactone bridge, a type of side-chain cyclization that can enhance peptide stability and bioactivity by constraining its conformation. tandfonline.com The synthesis of such modified peptides relies on the use of appropriately protected building blocks, such as Fmoc-L-HoSer(Bzl)-OH, within an SPPS workflow. peptide.comnih.gov

Beyond therapeutics, homoserine is being explored as a monomer for novel biomaterials. For instance, poly(L-homoserine) is a water-soluble, nonionic homopolypeptide. researchgate.net Its solubility and disordered conformation in water make it a candidate for developing drug delivery systems, such as self-assembling vesicles or nanocarriers. researchgate.net These polypeptide-based materials could offer advantages over traditional synthetic polymers like PEG, potentially reducing immunogenicity and providing a biodegradable alternative for therapeutic delivery. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal conditions for introducing the Fmoc protecting group to ᴅ-HoSer(Bzl)-OH during peptide synthesis?

- Methodological Answer : The Fmoc group is typically introduced using Fluorenylmethyloxycarbonyl chloride (FmocCl) in the presence of a mild base (e.g., NaHCO₃) to maintain a pH between 7–8. Excess FmocCl (>1.5 equivalents) is required to ensure complete protection, but higher concentrations may increase dipeptide formation. Reaction monitoring via TLC or HPLC is recommended to confirm completion .

Q. How does the benzyl (Bzl) group protect the hydroxyl side chain of serine, and what are its limitations?

- Methodological Answer : The Bzl group acts as an ether-based protecting group, preventing undesired side reactions (e.g., oxidation or crosslinking) during peptide elongation. However, it requires strong acidic conditions (e.g., hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)) for cleavage, which may degrade acid-sensitive residues. Alternative protecting groups (e.g., tert-butyl) can be considered for acid-labile sequences .

Q. What purification strategies are effective for isolating Fmoc-ᴅ-HoSer(Bzl)-OH after synthesis?

- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is commonly used. Solid-phase extraction (SPE) or recrystallization from ethanol/water mixtures can also achieve >95% purity. Analytical characterization should include NMR (¹H/¹³C), mass spectrometry, and optical rotation to confirm stereochemical integrity .

Advanced Research Questions

Q. How can researchers minimize dipeptide formation during Fmoc-ᴅ-HoSer(Bzl)-OH synthesis?

- Methodological Answer : Dipeptide formation arises from unintended coupling between free amino groups and activated FmocCl. Strategies include:

- pH Control : Maintain pH >7 to avoid protonation of the amino group but <9 to prevent Fmoc hydrolysis.

- Reduced FmocCl Excess : Use 1.2–1.5 equivalents of FmocCl.

- Low Temperature : Conduct reactions at 0–4°C to slow coupling kinetics.

Post-synthesis, dipeptide byproducts can be removed via size-exclusion chromatography .

Q. What analytical methods validate the stability of Fmoc-ᴅ-HoSer(Bzl)-OH under peptide synthesis conditions?

- Methodological Answer : Accelerated stability studies under typical synthesis conditions (e.g., 20% piperidine in DMF for Fmoc deprotection) should be conducted. Monitor degradation via:

- HPLC-MS : Detect cleavage of the Bzl group or Fmoc deprotection.

- FT-IR Spectroscopy : Track changes in carbonyl (C=O) stretches of the Fmoc group.

- Circular Dichroism (CD) : Confirm retention of stereochemistry after repeated deprotection cycles .

Q. How do competing side reactions (e.g., β-elimination) impact the incorporation of Fmoc-ᴅ-HoSer(Bzl)-OH into peptide sequences?

- Methodological Answer : β-Elimination of the Bzl-protected serine side chain can occur under basic conditions (e.g., during Fmoc deprotection). Mitigation strategies include:

- Short Deprotection Times : Limit piperidine exposure to <5 minutes.

- Additive Use : Incorporate 1% HOBt or Oxyma Pure to scavenge free radicals.

- Alternative Protecting Groups : Use acid-stable groups (e.g., Trt) for sequences requiring prolonged basic conditions .

Q. What role does Fmoc-ᴅ-HoSer(Bzl)-OH play in designing glycopeptides or constrained cyclic peptides?

- Methodological Answer : The benzyl group stabilizes the hydroxyl side chain during glycosylation reactions, enabling site-specific attachment of sugar moieties. For cyclic peptides, the Bzl group can act as a temporary spacer, later cleaved to facilitate lactam or disulfide bridge formation. Post-cleavage, the free hydroxyl group participates in hydrogen-bonding networks critical for bioactivity .

Data Contradiction Analysis

Q. Discrepancies in reported cleavage efficiency of the Bzl group: How to resolve them?

- Methodological Answer : Variability in cleavage efficiency (e.g., HF vs. TFMSA) often stems from differences in resin type or peptide length. For HF-sensitive sequences, TFMSA in TFA/DCM (1:4 v/v) at 0°C for 1 hour is preferable. Quantify cleavage yields via amino acid analysis (AAA) or Edman degradation .

Experimental Design Considerations

Q. How to design a study comparing the performance of Fmoc-ᴅ-HoSer(Bzl)-OH with other serine derivatives in peptide synthesis?

- Methodological Answer :

Control Groups : Include Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH.

Metrics : Measure coupling efficiency (via Kaiser test), deprotection kinetics, and final peptide purity (HPLC).

Conditions : Test under standard (room temperature) and challenging (elevated temperature/low solvent polarity) environments.

Publish raw data (e.g., chromatograms, NMR spectra) in supplementary materials for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.